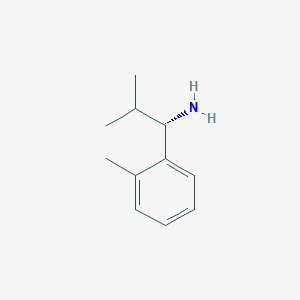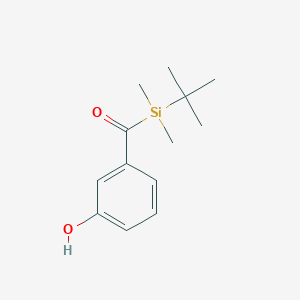
(Tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone: is a chemical compound with the molecular formula C13H20O2Si and a molecular weight of 236.3822 g/mol . This compound is characterized by the presence of a tert-butyldimethylsilyl group attached to a 3-hydroxyphenyl methanone structure. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone typically involves the protection of the hydroxyl group in 3-hydroxybenzaldehyde using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: (Tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone is used as a protecting group in organic synthesis to temporarily mask hydroxyl groups, allowing for selective reactions at other sites on the molecule .
Biology and Medicine: In biological and medicinal research, this compound can be used to synthesize various bioactive molecules and pharmaceuticals. It helps in the development of drugs by protecting sensitive functional groups during multi-step synthesis processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group is crucial in the synthesis of complex molecules used in various applications.
Mécanisme D'action
The mechanism of action of (tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other sites on the molecule. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions using reagents like TBAF .
Comparaison Avec Des Composés Similaires
- (Tert-butyldimethylsilyl)ethanol
- (Tert-butyldimethylsilyl)phenol
- (Tert-butyldimethylsilyl)acetone
Comparison: (Tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone is unique due to the presence of both the tert-butyldimethylsilyl group and the 3-hydroxyphenyl methanone structure. This combination provides specific reactivity and stability, making it particularly useful in organic synthesis. Compared to similar compounds, it offers a balance of protecting group stability and ease of removal, which is advantageous in multi-step synthesis processes.
Propriétés
Formule moléculaire |
C13H20O2Si |
|---|---|
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
[tert-butyl(dimethyl)silyl]-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)12(15)10-7-6-8-11(14)9-10/h6-9,14H,1-5H3 |
Clé InChI |
CVVSBPZYQLYVRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C(=O)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


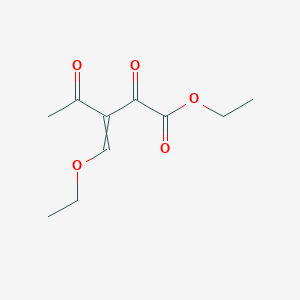
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
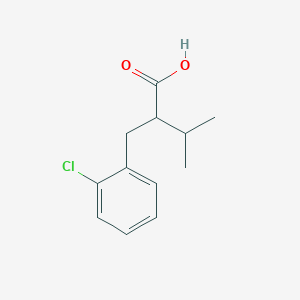
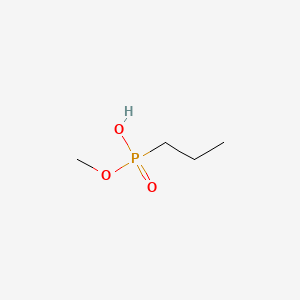
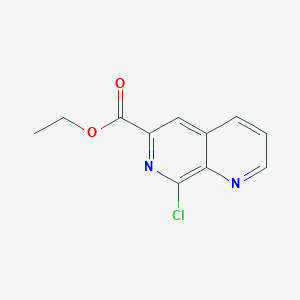

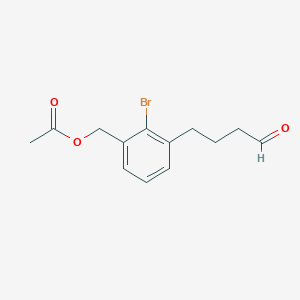
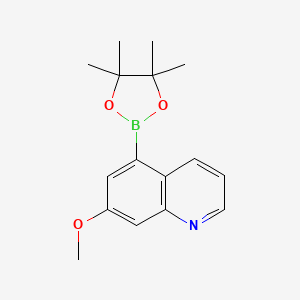
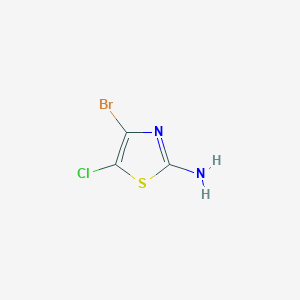

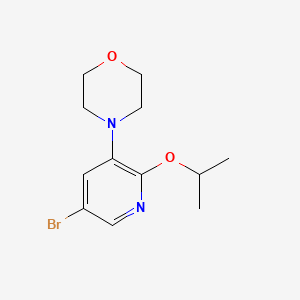
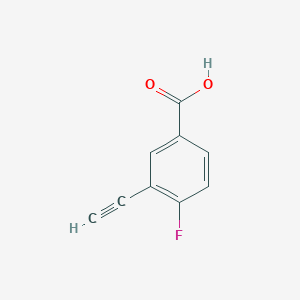
![2,2-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol](/img/structure/B13981662.png)
